molecular formula C10H20INO4 B14456653 2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide CAS No. 73231-75-1

2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide

Cat. No.: B14456653
CAS No.: 73231-75-1
M. Wt: 345.17 g/mol
InChI Key: YFJKHNAYHKYYFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of acetic anhydride with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetyloxy group. The resulting intermediate is then reacted with N,N,N-trimethylethanaminium iodide to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quaternary ammonium compounds.

Scientific Research Applications

2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of 2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the acetyloxy group can undergo hydrolysis, releasing acetic acid, which further enhances its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.

    Dodecyltrimethylammonium chloride: Known for its use in disinfectants and detergents.

Uniqueness

2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide stands out due to its unique combination of the acetyloxy group and quaternary ammonium structure. This combination enhances its chemical reactivity and antimicrobial efficacy compared to other similar compounds.

Properties

CAS No.

73231-75-1

Molecular Formula

C10H20INO4

Molecular Weight

345.17 g/mol

IUPAC Name

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C10H20NO4.HI/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

YFJKHNAYHKYYFV-UHFFFAOYSA-M

Canonical SMILES

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.